molecular formula C10H11FO2 B8207443 2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane

2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane

Cat. No.: B8207443
M. Wt: 182.19 g/mol
InChI Key: FWMIVLJXWHAWES-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-fluoro-2-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-2-methylbenzoic acid, while reduction can produce 4-fluoro-2-methylbenzyl alcohol .

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards specific targets, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a dioxolane ring and a fluorinated aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where stability, reactivity, and specific interactions are required .

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-6-8(11)2-3-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMIVLJXWHAWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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